Ethyl 1,2,4-oxadiazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYOUPZOHBXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960137 | |
| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-59-9 | |
| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 1,2,4 Oxadiazole 3 Carboxylate and Analogous 1,2,4 Oxadiazoles
Amidoxime-Based Cyclization Strategies
The condensation of an amidoxime (B1450833) with a compound containing a carbonyl group or a derivative thereof is the most fundamental approach to constructing the 1,2,4-oxadiazole (B8745197) ring. nih.gov This method generally involves two principal stages: the initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the heterocyclic ring. mdpi.com Various reagents and conditions have been developed to facilitate this transformation, often in a one-pot fashion to improve efficiency. nih.gov
Reactions with Carboxylic Acid Esters
Carboxylic acid esters are common and readily available reagents for the acylation of amidoximes. The reactivity of the ester, the choice of base, and the solvent system are crucial factors that determine the success and efficiency of the cyclization.
The synthesis of 1,2,4-oxadiazoles bearing an ester group at the 5-position, such as ethyl 1,2,4-oxadiazole-5-carboxylates, can be achieved using diethyl oxalate (B1200264) or its derivatives. A developed method involves the reaction of various substituted amidoximes with a threefold excess of diethyl oxalate. The reaction mixture is heated to 120°C for 3-4 hours. This procedure avoids the use of sodium ethoxide and allows for a simplified work-up, where the product is isolated by cooling the reaction mass, followed by filtration and washing. google.com
Alternatively, reagents like ethyl chlorooxoacetate (also known as mono-ethyl oxalyl chloride) are highly effective for this transformation. The reaction of an amidoxime with ethyl chlorooxoacetate in the presence of a base leads to the formation of the corresponding 5-carboxylate oxadiazole. For instance, 3-(4-substituted-aryl)-1,2,4-oxadiazoles with an N-acylhydrazone moiety have been synthesized by first reacting aryl amidoximes with methyl 2-chloro-2-oxoacetate in refluxing tetrahydrofuran (B95107) to yield the intermediate 1,2,4-oxadiazole-5-carboxylate. nih.gov
Table 1: Synthesis of Ethyl 1,2,4-Oxadiazole-5-carboxylates
| Amidoxime (Substituent R) | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted Aryl | Diethyl Oxalate | 120°C, 3-4 h | Good | google.com |
| Substituted Aryl | Methyl 2-chloro-2-oxoacetate | Reflux in THF | Good | nih.gov |
Ethyl chloroformate serves as an efficient activating agent for carboxylic acids in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. In this one-pot method, a carboxylic acid is first treated with ethyl chloroformate in the presence of a base, such as potassium carbonate, to generate a mixed anhydride (B1165640) in situ. This reactive intermediate then undergoes O-acylation with an amidoxime. Subsequent heating of the resulting O-acylamidoxime intermediate induces cyclodehydration to afford the desired 1,2,4-oxadiazole in high yields. This approach is valued for its operational simplicity and the ease of purification of the final products. mdpi.com More recently, a one-pot protocol was developed for the synthesis of 1,2,4-oxadiazoles at room temperature by reacting cinnamic acids, activated by ethyl chloroformate, with amidoximes in the presence of potassium hydroxide (B78521) in dimethylacetamide. mdpi.com
A significant advancement in the synthesis of 1,2,4-oxadiazoles is the use of superbase media, such as sodium hydroxide in dimethyl sulfoxide (B87167) (NaOH/DMSO). This system facilitates the one-pot condensation of amidoximes with carboxylic acid esters at room temperature. nih.gov The base promotes both the O-acylation of the amidoxime by the ester and the subsequent intramolecular cyclization. mdpi.comresearchgate.net This method is notable for its mild conditions, broad substrate scope encompassing various alkyl, aryl, and heteroaryl amidoximes and esters, and generally good to excellent yields (11-90%). nih.gov The reaction typically proceeds over 4 to 24 hours. nih.gov However, limitations exist; for example, esters with strong electron-donating groups (like hydroxyl or amino) at the para-position of an aryl ring may not be reactive under these conditions. nih.gov
Table 2: Application of Superbase Media in 1,2,4-Oxadiazole Synthesis
| Reactants | Superbase System | Temperature | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Amidoximes + Carboxylic Esters | NaOH/DMSO | Room Temp. | 4-24 h | 11-90% | nih.gov |
Coupling Reagent-Assisted Cyclizations (e.g., EDC/HOAt, CDI)
To facilitate the reaction between less reactive carboxylic acids and amidoximes, various peptide coupling reagents are employed to activate the carboxylic acid.
EDC/HOAt: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been proven to be an effective system for the synthesis of O-acylamidoximes, which are precursors to 1,2,4-oxadiazoles. This reagent pairing efficiently mediates the coupling of carboxylic acids with amidoximes, even for challenging substrates such as those attached to DNA scaffolds. nih.gov
CDI: 1,1'-Carbonyldiimidazole (CDI) is another widely used coupling reagent. chim.it It activates carboxylic acids for reaction with amidoximes and can also be used in combination with the NaOH/DMSO superbase system. mdpi.comnih.gov Furthermore, CDI has been utilized as a reagent for both the formation and the subsequent cyclodehydration of O-acyl benzamidoximes in a parallel synthesis format, which simplifies the purification process to a simple liquid-liquid extraction and filtration. capes.gov.br
One-Pot Synthesis from Amidoximes and Carboxylic Acids/Nitriles
One-pot procedures are highly desirable in organic synthesis as they reduce the number of intermediate isolation and purification steps, thereby saving time and resources. ias.ac.in
From Carboxylic Acids: Several one-pot methods for synthesizing 1,2,4-oxadiazoles directly from amidoximes and carboxylic acids have been developed. These typically involve the in situ activation of the carboxylic acid using coupling agents like EDC or CDI, followed by reaction with the amidoxime and subsequent cyclization, often promoted by heat or a basic medium. chim.it For instance, the Vilsmeier reagent has been used to activate the hydroxyl group of the in situ-formed O-acylamidoxime, promoting intramolecular cyclization under mild conditions with good to excellent yields. researchgate.net
From Nitriles: An even more convergent approach starts from nitriles, which are the precursors to amidoximes. In these one-pot syntheses, the nitrile is first converted to the corresponding amidoxime by reaction with hydroxylamine. lookchem.com Without isolation, a carboxylic acid derivative (such as an acyl chloride) is added to the reaction mixture, leading to the O-acylamidoxime intermediate, which then cyclizes to the 1,2,4-oxadiazole. ias.ac.in Other variations include a three-component reaction between a nitrile, hydroxylamine, and an aldehyde, where the aldehyde acts as both a reactant and an oxidant to drive the final aromatization step. rsc.orgrsc.org Catalytic systems, such as PTSA-ZnCl₂, have also been shown to be effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org
Oxidative Cyclization Routes to 1,2,4-Oxadiazoles
A modern and effective approach for synthesizing the 1,2,4-oxadiazole core involves oxidative cyclization, where the heterocyclic ring is formed through the oxidative coupling of precursor molecules. nih.govmdpi.com This strategy often begins with amidoximes or related open-chain structures and employs various oxidizing agents to facilitate the formation of the crucial N–O bond required for the ring system. nih.govrsc.org
Several reagents have been successfully utilized to mediate these transformations. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective in the oxidative cyclization of a range of alkyl, aryl, and heteroaryl amidoximes. researchgate.net Similarly, systems employing N-Bromosuccinimide (NBS) with a base like 1,8-Diazabicycloundec-7-ene (DBU), or Iodine (I₂) with potassium carbonate (K₂CO₃), have been reported for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.govmdpi.com Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are also capable of promoting intramolecular oxidative cyclization to yield 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org
Electrochemical methods represent a contemporary advancement in this area. rsc.orgrsc.org Anodic oxidation provides a convenient and efficient means to generate iminoxy radicals from N-benzyl amidoximes. rsc.org This is followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to furnish the 3,5-disubstituted 1,2,4-oxadiazole ring. rsc.orgrsc.org This electrochemical approach is notable for its mild conditions and broad substrate scope. rsc.org
The following table summarizes various oxidative cyclization methods for the synthesis of 1,2,4-oxadiazoles.
| Starting Material | Oxidizing System | Key Features |
| Amidoximes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net |
| N-acyl amidines | N-Bromosuccinimide (NBS) | Proceeds via an N-bromination intermediate; affords nearly quantitative yields. nih.gov |
| N-benzyl amidoximes | NBS / DBU or I₂ / K₂CO₃ | The NBS/DBU system generally provides slightly higher yields (54–84%) than I₂/K₂CO₃ (50–80%). nih.govmdpi.com |
| Acylguanidines | Phenyliodine(III) diacetate (PIDA) | A mild and efficient method for preparing 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.orgchim.it |
| N-benzyl amidoximes | Anodic Oxidation (Electrochemical) | Involves generation of an iminoxy radical followed by 1,5-HAT and cyclization. rsc.orgrsc.org |
Alternative Synthetic Pathways to the 1,2,4-Oxadiazole Ring System
Beyond the direct cyclization of amidoxime derivatives, other fundamental reaction pathways are employed to construct the 1,2,4-oxadiazole heterocycle. These alternatives often involve building the ring from smaller, functionalized fragments.
The 1,3-dipolar cycloaddition is a classical and widely applied method for synthesizing the 1,2,4-oxadiazole ring. chim.it This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chim.it This approach is fundamental to heterocyclic chemistry and allows for the convergent assembly of the oxadiazole core from two different components. The reaction is highly efficient and its regiochemistry is well-defined, making it a reliable synthetic tool.
An iron(III) nitrate-mediated process illustrates this pathway, where alkynes are first converted to α-nitroketones. organic-chemistry.org Subsequent dehydration of the α-nitroketone generates a nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with a nitrile to produce a 3-acyl-1,2,4-oxadiazole. organic-chemistry.org
Nitrile oxides are key, albeit often transient, intermediates in the synthesis of 1,2,4-oxadiazoles and other heterocycles like isoxazoles and isoxazolines. lucp.net Due to their high reactivity, they are typically generated in situ. researchgate.net
A common method for generating nitrile oxides is the oxidation of aldoximes. lucp.net Hypervalent iodine(III) reagents are particularly effective for this transformation. lucp.net For example, treating an aldoxime with an iodine(III) species can produce a nitrile oxide intermediate, which can then be trapped by a dipolarophile in a cycloaddition reaction. lucp.net Catalytic amounts of an organo-iodine(III) reagent can be used in conjunction with a terminal oxidant like Oxone to facilitate the reaction. lucp.net Hypervalent iodine compounds have also been reported to convert amidoximes into nitrile oxides. researchgate.net
Green Chemistry Approaches and Scalability Considerations in 1,2,4-Oxadiazole Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. In the context of 1,2,4-oxadiazole synthesis, several approaches align with the principles of green chemistry.
Electrochemical synthesis stands out as a particularly green method. rsc.org The use of anodic oxidation to trigger the cyclization of N-benzyl amidoximes avoids the need for toxic and hazardous chemical oxidants. rsc.orgrsc.org This process is characterized by shorter reaction times, lower reaction temperatures, and operational simplicity, making it an attractive and sustainable alternative to traditional methods. rsc.org
One-pot syntheses also contribute to greener processes by reducing the number of separate reaction and purification steps, thereby minimizing solvent waste and energy consumption. A one-pot method for producing 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and anhydrides or acyl chlorides in a NaOH-DMSO system proceeds at room temperature with high yields and an easy work-up. researchgate.net Another one-pot approach utilizes a Vilsmeier reagent to achieve the cyclization of in situ-generated O-acylamidoximes under mild conditions. researchgate.net
Microwave-assisted synthesis under solvent-free conditions further enhances the environmental profile. The reaction between nitriles, hydroxylamine, and Meldrum's acid can be conducted without solvent under microwave irradiation to afford 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org These methods are often highly efficient and can be scaled for larger production.
| Green Approach | Key Features | Example |
| Electrosynthesis | Avoids chemical oxidants; mild conditions; sustainable. rsc.org | Anodic oxidation of N-benzyl amidoximes. rsc.orgrsc.org |
| One-Pot Reactions | Reduces waste; improves efficiency and atom economy. researchgate.net | Amidoximes reacting with anhydrides in NaOH/DMSO at room temperature. researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free conditions; rapid reaction times. organic-chemistry.org | Reaction of nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org |
Control of Regioselectivity in 1,2,4-Oxadiazole Formation
The formation of 1,2,4-oxadiazoles can potentially lead to two different regioisomers (3,5-disubstituted versus 3,4-disubstituted or other isomers), depending on the reaction pathway and the nature of the reactants. Controlling the regioselectivity is therefore critical for ensuring the synthesis of the desired product.
The most common and reliable method for controlling regioselectivity is the two-step process involving the O-acylation of an amidoxime followed by intramolecular cyclodehydration. rsc.org In this pathway, an amidoxime (R¹-C(NH₂)=NOH) is first acylated on the oxygen atom by a carboxylic acid derivative (such as an acyl chloride, R²-COCl), forming an O-acylamidoxime intermediate (R¹-C(NH₂)=N-O-COR²). The connectivity of the atoms is now fixed. The subsequent base- or heat-induced cyclization can only proceed in one way, with the elimination of water, to unambiguously yield the 3,5-disubstituted 1,2,4-oxadiazole, where R¹ is at the 3-position and R² is at the 5-position.
Similarly, the 1,3-dipolar cycloaddition of a nitrile oxide (R¹-CNO) with a nitrile (R²-CN) is also highly regioselective. The reaction proceeds through a concerted mechanism where the oxygen of the nitrile oxide adds to the carbon of the nitrile, and the carbon of the nitrile oxide adds to the nitrogen of the nitrile. This specific orientation consistently leads to the formation of a 3,5-disubstituted 1,2,4-oxadiazole, with R¹ at the 3-position and R² at the 5-position.
Therefore, the choice of synthetic strategy is the primary means of controlling regioselectivity. By selecting a pathway where the key bond-forming events are unambiguous, such as the cyclization of a pre-formed O-acylamidoxime or a 1,3-dipolar cycloaddition, chemists can ensure the exclusive formation of the desired regioisomer.
Chemical Reactivity and Derivatization of the 1,2,4 Oxadiazole Core
Substitution Reactions on the Oxadiazole Ring
The inherent electronic properties of the 1,2,4-oxadiazole (B8745197) ring render its carbon positions susceptible to nucleophilic substitution, although the reactivity varies significantly between the C-3 and C-5 positions. chemicalbook.com
Modifications at the C-3 Position
Compared to the C-5 position, the C-3 carbon is a significantly weaker electrophilic center. Consequently, direct nucleophilic aromatic substitution (SNAr) at this position is challenging and typically requires the presence of a good leaving group.
However, the ethyl carboxylate substituent at C-3 provides a unique reaction pathway. 1,2,4-oxadiazoles bearing a carbonyl group at the C-3 position can participate in ring-opening and subsequent cyclization reactions when treated with bidentate nucleophiles. A notable example is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction. For instance, 3-ethoxycarbonyl-5-polyfluoroaryl-1,2,4-oxadiazole has been shown to react with hydrazine (B178648), methylhydrazine, or hydroxylamine. chim.it In these reactions, the nucleophile initially attacks the electrophilic C-5 position, leading to the opening of the oxadiazole ring. The resulting intermediate then undergoes an intramolecular cyclization involving the ester group at the C-3 position to form a new heterocyclic system, such as a triazinone or an oxadiazinone. chim.it This transformation effectively modifies the original oxadiazole core, using the C-3 ester as a key functional handle in the cyclization step.
Modifications at the C-5 Position
The C-5 position is the most electrophilic carbon in the 1,2,4-oxadiazole ring, making it the primary site for nucleophilic attack and substitution. In the case of Ethyl 1,2,4-oxadiazole-3-carboxylate, this position is unsubstituted (bearing a hydrogen atom). Modification at this site first requires functionalization of the C-5 hydrogen.
One method to functionalize this position is through electrophilic mercuration, which can then serve as a precursor for iodination to install a useful halogen handle. chemicalbook.com A more versatile approach for introducing a wide range of substituents is through direct deprotonation (metalation). Using a strong organolithium base, such as n-butyllithium (n-BuLi), can deprotonate the C-5 position to form a 5-lithio-1,2,4-oxadiazole intermediate. This potent nucleophile can then react with various electrophiles to install alkyl, aryl, or other functional groups.
Once an alkyl group is installed at the C-5 position, its α-carbon becomes activated by the electron-withdrawing nature of the oxadiazole ring, enabling a range of subsequent derivatizations.
Deprotonation and Reaction of Alkyl Groups at C-5
Alkyl groups at the C-5 position, such as a methyl group, possess acidic protons on the α-carbon. These protons can be removed by a strong base like n-BuLi in a process known as lateral lithiation. cdnsciencepub.comresearchgate.net This reaction generates a highly reactive carbanion adjacent to the oxadiazole ring, which is stabilized by the ring's electron-withdrawing properties.
This lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles to create more complex derivatives. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding 1,2,4-oxadiazole-5-acetic acid derivative. cdnsciencepub.comresearchgate.net This two-step sequence—alkylation at C-5 followed by lateral lithiation and reaction with an electrophile—is a robust strategy for elaborating the structure of the 1,2,4-oxadiazole core.
Table 1: Examples of Reactions via Lateral Lithiation of 5-Methyl-1,2,4-oxadiazoles
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
|---|---|---|---|---|
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | n-BuLi | CO₂ | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | cdnsciencepub.comresearchgate.net |
Aldol and Claisen Reactions at the C-5 α-Carbon
The stabilized carbanion generated from the deprotonation of a C-5 alkyl group can serve as a nucleophile in classic carbon-carbon bond-forming reactions, including Aldol and Claisen-type condensations.
Aldol-Type Reactions: The lithiated 5-alkyl-1,2,4-oxadiazole can react with aldehydes or ketones. The nucleophilic α-carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, and subsequent protonation during workup yields a β-hydroxyalkyl substituent at the C-5 position. This reaction is analogous to the Aldol addition, expanding the carbon chain and introducing a hydroxyl functionality.
Claisen-Type Reactions: In a reaction analogous to the Claisen condensation, the lithiated 5-alkyl species can attack an ester. masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org The nucleophilic α-carbon adds to the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses by expelling an alkoxide leaving group. The final product is a β-keto derivative, effectively acylating the C-5 alkyl side chain.
These reactions provide powerful tools for creating complex side chains on the 1,2,4-oxadiazole ring, leveraging the acidity of the α-protons on a C-5 alkyl substituent.
Reactions Involving the Ester Functionality (e.g., Ethyl Carboxylate)
The ethyl carboxylate group at the C-3 position is a versatile functional handle that can undergo a variety of transformations characteristic of esters, most notably hydrolysis and conversion to other carboxylic acid derivatives like amides. masterorganicchemistry.com
Hydrolysis and Ester Transformations
The ethyl ester of this compound can be readily converted into its corresponding carboxylic acid or other ester and amide derivatives through standard nucleophilic acyl substitution mechanisms. masterorganicchemistry.comyoutube.comlibretexts.org
Hydrolysis: The most fundamental transformation is hydrolysis to 1,2,4-oxadiazole-3-carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by elimination of ethoxide. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.
Amidation: The ester can be converted to the corresponding 1,2,4-oxadiazole-3-carboxamide. While direct reaction with an amine (aminolysis) is possible, a more common and efficient method involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid. The resulting acid is then activated with a coupling agent (e.g., EDC, HBTU) and reacted with a primary or secondary amine to form the stable amide bond. organic-chemistry.orglookchemmall.comnih.gov This approach allows for the synthesis of a wide array of N-substituted amides.
Transesterification: It is also possible to exchange the ethyl group of the ester for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This transesterification reaction is an equilibrium process, and reaction conditions (such as using the desired alcohol as a solvent) can be manipulated to drive the formation of the new ester.
Table 2: Common Transformations of the Ethyl Carboxylate Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | 1. NaOH(aq), Δ 2. H₃O⁺ | 1,2,4-Oxadiazole-3-carboxylic acid |
| Amidation | 1. Hydrolysis 2. R¹R²NH, Coupling Agent | 1,2,4-Oxadiazole-3-carboxamide |
Amidation and Hydrazide Formation
The ethyl ester group at the 3-position of the 1,2,4-oxadiazole ring is a key handle for derivatization through nucleophilic acyl substitution reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of amides and hydrazides, which are important intermediates in medicinal chemistry.
Amidation: The conversion of this compound to its corresponding amide derivatives, 1,2,4-oxadiazole-3-carboxamides, can be achieved through several synthetic methodologies. A common approach involves the direct aminolysis of the ester with a primary or secondary amine. This reaction is often carried out at elevated temperatures or can be facilitated by the use of catalysts.
Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. mdpi.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). This two-step approach is generally more versatile and provides higher yields with a broader range of amines. mdpi.com
Hydrazide Formation: The reaction of this compound with hydrazine hydrate (B1144303) is a straightforward and efficient method for the synthesis of 1,2,4-oxadiazole-3-carbohydrazide (B1394399). acs.orgnih.gov This reaction typically proceeds by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. acs.orgresearchgate.net The resulting carbohydrazide (B1668358) is a valuable intermediate, as the hydrazide moiety can undergo further reactions, such as condensation with aldehydes or ketones to form hydrazones, or cyclization to form other heterocyclic systems like 1,3,4-oxadiazoles or pyrazoles. nih.govnih.gov
The general scheme for the formation of 1,2,4-oxadiazole-3-carbohydrazide is depicted below:
Reaction of this compound with Hydrazine Hydrate
R-COOEt + N₂H₄·H₂O → R-CONHNH₂ + EtOH + H₂O
Where R = 1,2,4-oxadiazol-3-yl
This transformation is characterized by the disappearance of the ester's characteristic signals in NMR spectroscopy and the appearance of signals corresponding to the -CONHNH₂ group. acs.org
Ring-Opening and Ring-Closing Reactions of the 1,2,4-Oxadiazole System
The 1,2,4-oxadiazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to ring-opening reactions under certain conditions. These reactions can be synthetically useful for accessing other heterocyclic systems or functionalized open-chain compounds. Conversely, the formation of the 1,2,4-oxadiazole ring through cyclization reactions is a cornerstone of its synthesis.
Ring-Opening Reactions:
The stability of the 1,2,4-oxadiazole ring can be compromised under specific conditions, leading to its cleavage. For instance, some 1,2,4-oxadiazole derivatives have been observed to undergo ring cleavage in the presence of acid. nih.gov The protonation of a ring nitrogen atom can initiate a charge rearrangement, leading to the formation of a carbocation intermediate that is susceptible to nucleophilic attack, such as by water, resulting in hydrolytic ring cleavage. nih.gov
Photochemical conditions can also induce ring-opening and rearrangement reactions of the 1,2,4-oxadiazole nucleus. ingentaconnect.com Irradiation can lead to the cleavage of the weak N-O bond, forming reactive intermediates that can rearrange to other heterocyclic structures. acs.org
Furthermore, certain rearrangement reactions, such as the Boulton–Katritzky rearrangement, involve the intramolecular cyclization of a side chain onto the oxadiazole ring, leading to the formation of a new heterocyclic system through a ring-opening and re-closing cascade. ipbcams.ac.cn Another notable rearrangement is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism, where a nucleophile attacks the ring, leading to its opening and subsequent recyclization to a different heterocyclic structure. ipbcams.ac.cn
Ring-Closing Reactions (Synthesis):
The most prevalent methods for the synthesis of the 1,2,4-oxadiazole ring involve ring-closing reactions. These methods typically fall into two main categories:
From Amidoximes and Carboxylic Acid Derivatives: This is a widely used and versatile method for constructing the 1,2,4-oxadiazole ring. nih.govnih.gov An amidoxime (B1450833) is acylated with a carboxylic acid derivative (such as an acyl chloride, anhydride (B1165640), or ester) to form an O-acyl amidoxime intermediate. mdpi.combeilstein-journals.org This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. mdpi.combeilstein-journals.org In the context of "this compound," this would involve the reaction of an appropriate amidoxime with a derivative of oxalic acid monoester.
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. nih.gov While a fundamental approach, its application can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the 1,2,4-oxadiazole ring.
Functionalization for Bioconjugation and Probe Development
While specific examples of "this compound" in bioconjugation are not extensively documented, the 1,2,4-oxadiazole scaffold is a valuable component in the design of bioactive molecules and chemical probes due to its stability and its role as a bioisostere for ester and amide groups. nih.govlifechemicals.com The functionalization of this core structure is key to its application in bioconjugation and probe development.
The ethyl carboxylate group of "this compound" serves as a versatile starting point for introducing functionalities suitable for bioconjugation. The ester can be converted into a variety of other functional groups that can participate in common bioconjugation reactions:
Conversion to a Carboxylic Acid: Hydrolysis of the ethyl ester yields the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled to amine-containing biomolecules (e.g., proteins, peptides, or amino-modified oligonucleotides) to form stable amide bonds.
Conversion to an Amine: The carboxylic acid can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield an aminomethyl-1,2,4-oxadiazole. Alternatively, the ester can be reduced to an alcohol, which can then be converted to an amine. The resulting amine can be used for conjugation to carboxyl-containing biomolecules or for reductive amination with aldehydes and ketones.
Conversion to a Hydrazide: As discussed in section 3.2.2, the ester can be readily converted to a hydrazide. Hydrazides are useful for conjugation to aldehyde or ketone groups on biomolecules, which can be introduced through periodate (B1199274) oxidation of carbohydrates or by using specific crosslinking reagents.
Furthermore, the principles of "click chemistry" can be applied for efficient and specific bioconjugation. wikipedia.org For instance, the ester could be converted to a derivative bearing a terminal alkyne or azide (B81097) group. This would allow for its conjugation to a biomolecule containing the complementary functionality via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.org
The following table summarizes potential functionalization strategies for bioconjugation:
| Starting Functional Group | Target Functional Group | Potential Bioconjugation Reaction |
| Ethyl Carboxylate | Carboxylic Acid | Amide bond formation with amines |
| Ethyl Carboxylate | Amine | Amide bond formation with carboxylic acids, reductive amination |
| Ethyl Carboxylate | Hydrazide | Hydrazone formation with aldehydes/ketones |
| Ethyl Carboxylate | Alkyne/Azide | Click Chemistry (CuAAC, SPAAC) |
Biological Applications of 1,2,4 Oxadiazole Derivatives in Interdisciplinary Research
Antimicrobial Activity
Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated significant activity against a variety of microbial pathogens, including bacteria, fungi, and nematodes. mdpi.comtandfonline.commdpi.com This broad-spectrum activity makes them a promising scaffold for the development of new anti-infective agents.
Antibacterial Efficacy and Structure-Activity Relationships (SAR)
The 1,2,4-oxadiazole class of antibiotics has shown potent Gram-positive antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.govdaneshyari.com The structure-activity relationship (SAR) for this class has been defined through the synthesis and evaluation of numerous derivatives, revealing key structural requirements for activity. nih.gov
The general structure of these antibacterial 1,2,4-oxadiazoles consists of four rings, designated A, B, C, and D. nih.gov SAR studies have indicated that a hydrogen-bond donor in the A ring is crucial for antibacterial activity. nih.gov Modifications to other parts of the molecule have also been shown to significantly influence efficacy. For instance, in one series of analogs, both electron-withdrawing groups (e.g., chlorine) and electron-donating groups (e.g., hydroxyl) on the C ring were well tolerated, with compounds 51a and 52a displaying identical potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. nih.gov However, an amine (NH2) group at the same position resulted in a loss of activity. nih.gov These findings underscore the specific electronic and steric requirements for potent inhibition of bacterial growth.
| Compound | Modification | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| 51a | Chlorine on C ring | 2 |
| 52a | Hydroxyl on C ring | 2 |
| 55a | Nitro at R1 position | 4 |
| 58a | Nitro at R2 position | 8 |
| 68a | Amine at R2 position | Inactive |
Antifungal Properties of 1,2,4-Oxadiazole Analogs
Certain 1,2,4-oxadiazole derivatives have been identified as having significant antifungal properties against various plant pathogenic fungi. mdpi.com In one study, a series of derivatives were designed and synthesized, with compounds 4f and 4q showing noteworthy activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com
Compound 4f was particularly effective, with EC50 values of 12.68 µg/mL against R. solani and 8.81 µg/mL against C. capsica. mdpi.com Its activity against E. turcicum was found to be superior to the commercial fungicide carbendazim. mdpi.com Another study identified a derivative, F15 , which demonstrated excellent activity against Sclerotinia sclerotiorum with an EC50 value of 2.9 µg/mL, comparable to commercial fungicides thifluzamide (B1681302) and fluopyram. mdpi.comresearchgate.net Molecular docking studies suggest these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component in fungal respiration. mdpi.commdpi.com
| Compound | Fungal Species | EC50 (µg/mL) |
|---|---|---|
| 4f | Rhizoctonia solani | 12.68 |
| 4f | Fusarium graminearum | 29.97 |
| 4f | Exserohilum turcicum | 29.14 |
| 4f | Colletotrichum capsica | 8.81 |
| 4q | Rhizoctonia solani | 38.88 |
| 4q | Colletotrichum capsica | 41.67 |
| F15 | Sclerotinia sclerotiorum | 2.9 |
Nematocidal Activity of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a core component of the commercial nematicide Tioxazafen (B1208442) and has been a foundation for the development of new agents against plant-parasitic nematodes. tandfonline.comnih.govacs.org Research has shown that novel derivatives can exhibit potent nematocidal activity, in some cases far exceeding that of commercial standards. mdpi.comnih.govtandfonline.com
In one study, a series of 1,2,4-oxadiazole derivatives containing an amide substructure were synthesized and tested against the root-knot nematode Meloidogyne incognita. mdpi.com Compound F11 demonstrated excellent activity, achieving a 93.2% corrected mortality rate at a concentration of 200 µg/mL, significantly higher than the positive control, tioxazafen (23.9%). mdpi.com Another study focusing on derivatives with a 1,3,4-thiadiazole (B1197879) amide moiety found that compounds 4i and 4p showed good activity against the pine wood nematode Bursaphelenchus xylophilus, with mortality rates of 57.1% and 60.1% respectively at 200 mg/L, again outperforming tioxazafen (13.5%). tandfonline.com Further research identified compound A1 as having exceptional activity against B. xylophilus, with an LC50 value of 2.4 µg/mL, which was vastly superior to avermectin (B7782182) (335.5 µg/mL) and tioxazafen (>300 µg/mL). nih.gov The mechanism for some of these potent derivatives is believed to involve the inhibition of acetylcholine (B1216132) receptors in the nematodes. nih.gov
Anticancer Research
The 1,2,4-oxadiazole moiety is a valuable pharmacophore in the design of anticancer agents. nih.gov Its derivatives have been evaluated against numerous human cancer cell lines, demonstrating a broad spectrum of antitumor activity. nih.govnih.gov
Evaluation Against Various Human Cancer Cell Lines (e.g., MCF-7, A549, MDA MB-231, DU-145)
Derivatives of 1,2,4-oxadiazole have been systematically tested for their cytotoxic effects on a panel of human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancers. A study combining 1,2,4- and 1,3,4-oxadiazole (B1194373) units yielded compounds with particularly low IC50 values, especially against A549 cells. nih.gov One of the most potent compounds from this series, compound 33 , displayed an IC50 value of 0.34 µM against MCF-7 cells. nih.gov
Another series of 1,2,4-oxadiazole derivatives linked with a benzimidazole (B57391) moiety also showed promising results. nih.gov Compounds from this series exhibited potent activity against MCF-7, A549, and A375 (melanoma) cell lines, with IC50 values ranging from 0.12 to 2.78 µM, which was higher than the reference drug doxorubicin (B1662922) in some cases. nih.gov
| Compound Series | Cell Line | IC50 Range (µM) | Notable Compound | Notable IC50 (µM) |
|---|---|---|---|---|
| 1,2,4- and 1,3,4-oxadiazole hybrids | MCF-7 | Sub-micromolar to low micromolar | 33 | 0.34 |
| 1,2,4- and 1,3,4-oxadiazole hybrids | A549 | Low micromolar | - | - |
| 1,2,4- and 1,3,4-oxadiazole hybrids | MDA-MB-231 | Low micromolar | - | - |
| 1,2,4-oxadiazole-benzimidazole hybrids | MCF-7 | 0.12 - 2.78 | - | - |
| 1,2,4-oxadiazole-benzimidazole hybrids | A549 | 0.12 - 2.78 | - | - |
| 1,2,4-oxadiazole-5-FU hybrids | MCF-7 | 0.011 - 19.4 | 7a | 0.76 |
| 1,2,4-oxadiazole-5-FU hybrids | A549 | 0.011 - 19.4 | 7a | 0.18 |
| 1,2,4-oxadiazole-5-FU hybrids | MDA-MB-231 | 0.011 - 19.4 | 7a | 0.93 |
| 1,2,4-oxadiazole-5-FU hybrids | DU-145 | 0.011 - 19.4 | 7a | 1.13 |
1,2,4-Oxadiazole Linked Pharmacophores (e.g., 5-Fluorouracil Derivatives)
To enhance efficacy and target specificity, the 1,2,4-oxadiazole ring has been linked to other known anticancer pharmacophores. A notable example is the hybridization with 5-Fluorouracil (5-FU), a widely used chemotherapeutic drug. nih.govproquest.com 5-FU's application can be limited by side effects and low bioavailability. proquest.com
A series of 1,2,4-oxadiazole derivatives linked to 5-FU were synthesized and evaluated for their anticancer activity against MCF-7, A549, DU-145, and MDA MB-231 cell lines. nih.gov Several of these hybrid compounds demonstrated promising anticancer activity, with IC50 values ranging from 0.011 to 19.4 µM. nih.gov Structure-activity relationship (SAR) studies of this series revealed that compound 7a , which had an unsubstituted phenyl ring attached to the oxadiazole, showed potent activity across all four cell lines, with an IC50 of 0.18 µM against A549 lung cancer cells and 0.76 µM against MCF-7 breast cancer cells. nih.gov This strategy of creating hybrid molecules highlights a promising path for developing novel anticancer agents with potentially improved therapeutic profiles. nih.gov
Structure-Activity Relationship (SAR) Studies in Oncological Targets
The 1,2,4-oxadiazole nucleus is a versatile scaffold for developing novel anti-cancer agents. Structure-Activity Relationship (SAR) studies are crucial in optimizing these compounds to enhance their potency and selectivity against oncological targets. Research has shown that the substitution pattern on the 1,2,4-oxadiazole ring system significantly influences the cytotoxic activity of these derivatives.
For instance, studies on a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles have identified them as novel inducers of apoptosis through the activation of caspase-3, a key executioner in the apoptotic pathway. mdpi.com The biological evaluation of these compounds against various cancer cell lines, such as breast (MCF-7) and colorectal cancer lines, has provided valuable insights. mdpi.com SAR analysis revealed that the nature and position of substituents on the aryl rings are critical for anticancer activity. It has been observed that the presence of electron-donating groups (EDG) can enhance antiproliferative potency, while the introduction of electron-withdrawing groups (EWG) may lead to a decrease in activity. nih.gov
Further research into 1,2,4-oxadiazole derivatives linked with other heterocyclic systems, like benzimidazole, has yielded compounds with potent antitumor activities against cell lines such as MCF-7, A549 (lung cancer), and A375 (melanoma). nih.gov In some cases, these derivatives exhibited higher biological activity than the standard chemotherapeutic drug doxorubicin. nih.gov These findings underscore the importance of the 1,2,4-oxadiazole scaffold as a framework for designing new molecules with significant potential in cancer therapy.
Table 1: SAR Insights for 1,2,4-Oxadiazole Derivatives in Oncology
| Structural Modification | Observed Effect on Anticancer Activity | Relevant Cancer Cell Lines |
|---|---|---|
| Introduction of Electron Donating Groups (EDG) | Improved antiproliferative potency nih.gov | Not specified |
| Introduction of Electron Withdrawing Groups (EWG) | Decreased antiproliferative potency nih.gov | Not specified |
| Linkage with Benzimidazole Moiety | Potent antitumor activity, sometimes exceeding doxorubicin nih.gov | MCF-7, A549, A375 |
| 3-Aryl-5-aryl Substitution | Induction of apoptosis via caspase-3 activation mdpi.com | Breast and colorectal cancer cell lines |
Antiviral Investigations
The unique chemical properties of the 1,2,4-oxadiazole ring have made it a privileged scaffold in the search for novel antiviral agents. Its ability to act as a bioisosteric replacement for amide bonds has been a particularly fruitful strategy in drug design.
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition by 1,2,4-Oxadiazole Derivatives
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a high-priority target for antiviral drug development. nih.govscienceopen.com PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins essential for the virus's life cycle. scienceopen.comresearchgate.net Furthermore, it interferes with the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host cell proteins. scienceopen.comresearchgate.net
Researchers have successfully repositioned the 1,2,4-oxadiazole scaffold to create potent SARS-CoV-2 PLpro inhibitors. The design strategy often involves mimicking the structural features of known inhibitors, such as GRL0617, by replacing its central amide bond with the 1,2,4-oxadiazole ring. nih.gov This isosteric replacement has led to the synthesis of various derivatives with significant inhibitory activity. nih.gov Among the evaluated compounds in one study, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated the most potent and balanced inhibitory potential against SARS-CoV-2 PLpro, with an IC50 value of 7.197 µM. nih.govnih.gov
Development of Potent Antiviral Agents Targeting Viral Proteases
The versatility of the 1,2,4-oxadiazole scaffold extends to the development of broad-spectrum antiviral agents that target various viral proteases. Beyond PLpro, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is another essential enzyme for viral replication and a key drug target. nih.gov
Structure-activity relationship studies have led to the discovery of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives that show inhibitory activity against Mpro. nih.gov One of the most potent compounds identified in this series had an IC50 value of 5.27 µM, marking it as a promising lead for further optimization. nih.gov
Moreover, some 1,2,4-oxadiazole derivatives have been engineered to possess a dual inhibitory profile. The compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline not only inhibits PLpro but also blocks viral entry by inhibiting the spike protein's receptor-binding domain (RBD), with an IC50 of 8.673 µM. nih.govnih.gov This multi-target approach is a promising strategy for developing more robust antiviral therapeutics.
Table 2: Antiviral Activity of Specific 1,2,4-Oxadiazole Derivatives against SARS-CoV-2 Targets
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | Papain-Like Protease (PLpro) | 7.197 µM nih.govnih.gov |
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | Spike Protein RBD | 8.673 µM nih.govnih.gov |
| Derivative 16d (a 3-phenyl-1,2,4-oxadiazole) | Main Protease (Mpro) | 5.27 µM nih.gov |
Other Therapeutic Applications of 1,2,4-Oxadiazole Scaffolds
The therapeutic potential of 1,2,4-oxadiazole derivatives is not limited to oncology and virology. This scaffold has been explored for a wide range of biological activities, demonstrating its importance in medicinal chemistry.
Anti-inflammatory and Analgesic Properties
Compounds incorporating the 1,2,4-oxadiazole nucleus have been reported to possess significant anti-inflammatory and analgesic properties. researchgate.netnih.gov This has made the scaffold a subject of interest for designing new therapeutic molecules for pain and inflammation management. researchgate.net The chemical stability and structural rigidity of the oxadiazole ring contribute to its favorable pharmacokinetic properties, making it an attractive component in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. Various synthetic derivatives are continually being evaluated to optimize these effects and identify lead compounds for clinical development. nih.govmdpi.com
Anticonvulsant Activities
The five-membered heterocyclic ring of oxadiazole is a key feature in compounds investigated for anticonvulsant activity. ptfarm.pl While much of the research has focused on the 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole scaffold has also been explored for its potential in treating seizure disorders. nih.gov The therapeutic importance of these heterocyclic rings has prompted the development of various derivatives to identify molecules with potent pharmacological activity against convulsions. ptfarm.pl Studies have shown that modifications to the substituents on the oxadiazole ring can produce compounds with promising activity in preclinical models, such as the maximal electroshock (MES) test in mice. ptfarm.pl For instance, derivatives with electron-withdrawing groups, such as a 4-chlorophenyl substituent, have shown excellent anticonvulsant activity. ptfarm.pl
Agonists and Antagonists for Specific Receptors (e.g., Muscarinic, 5-HT3, Dopamine D4)
Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their ability to modulate the activity of several important receptor systems in the body.
Muscarinic Receptor Agonists
A significant body of research has focused on the development of 1,2,4-oxadiazole-based compounds as potent and effective agonists for muscarinic receptors, particularly for potential applications in the central nervous system (CNS). nih.gov The efficacy and binding affinity of these compounds are heavily influenced by the chemical structure and physical properties of the cationic "head group" of the molecule. nih.gov
In studies involving a series of azabicyclic ligands, it was found that both the affinity and efficacy of the compounds are affected by the size of the surface area presented to the receptor's active site and the degree of conformational flexibility of the molecule. nih.gov For instance, the exo-1-azanorbornane derivative, 16a , was identified as an optimal arrangement, making it one of the most potent and efficacious muscarinic agonists discovered. nih.gov Further research into isoquinuclidine-based muscarinic agonists revealed that the geometry between the cationic head group and the hydrogen bond acceptor pharmacophore, as well as steric bulk near the base, are critical for activity. nih.gov The anti configuration, as seen in compound 22a , was determined to be optimal for muscarinic activity. nih.gov It was also noted that ligands with a pKa below 6.5, such as the diazabicyclic derivative 42 , exhibit poor binding to the muscarinic receptor. nih.gov
Another study highlighted the muscarinic pharmacology of (+/-) L-660,863, a [+/-3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine]. This compound was found to be a more potent agonist than carbachol (B1668302) in several isolated tissue preparations, showing the highest potency at muscarinic receptors that mediate negative chronotropy in guinea-pig right atria. nih.gov
| Compound ID | Receptor Target | Activity | Key Findings |
| 16a | Muscarinic Receptor | Agonist | One of the most efficacious and potent muscarinic agonists known. nih.gov |
| 22a | Muscarinic Receptor | Agonist | The anti configuration is optimal for muscarinic activity. nih.gov |
| 42 | Muscarinic Receptor | Agonist | Poor binding due to low pKa. nih.gov |
| (+/-) L-660,863 | Muscarinic Receptor | Agonist | More potent than carbachol in several preparations. nih.gov |
5-HT3 Receptor Antagonists
The 1,2,4-oxadiazole scaffold has also been incorporated into molecules designed as antagonists for the 5-HT3 receptor. A series of indole (B1671886) oxadiazoles (B1248032) were synthesized and evaluated, leading to the identification of key pharmacophoric elements necessary for high-affinity binding. These include a basic nitrogen atom, a linking group capable of hydrogen bonding, and an aromatic moiety. nih.gov
Research has shown that while two hydrogen-bonding interactions are possible, only one is essential for high affinity. The environment of the basic nitrogen was found to be optimal when it is constrained within an azabicyclic system. nih.gov These findings contributed to a proposed binding model for the 5-HT3 antagonist binding site, which defines the optimal distance between the aromatic binding site and the basic amine to be between 8.4 and 8.9 Å. nih.gov
Dopamine D4 Receptors
Currently, there is limited specific research available on 1,2,4-oxadiazole derivatives acting as agonists or antagonists for the Dopamine D4 receptor. This remains an area for potential future investigation.
Enzyme Inhibition Studies (e.g., Phosphodiesterase 4B2, Carbonic Anhydrase)
The 1,2,4-oxadiazole nucleus has proven to be a valuable component in the design of inhibitors for various enzymes.
Phosphodiesterase 4B2 (PDE4B2) Inhibition
Several studies have explored 1,2,4-oxadiazole derivatives as inhibitors of Phosphodiesterase 4B2 (PDE4B2), an enzyme implicated in inflammatory processes. One study described the design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent PDE4B2 inhibitors. nih.gov A structure-activity relationship (SAR) study revealed that having a 3-cyclopentyloxy-4-methoxyphenyl group at the third position and a cyclic ring with heteroatoms at the fifth position of the 1,2,4-oxadiazole ring are important for inhibitory activity. nih.gov Among the synthesized compounds, 20a showed the highest PDE4B2 inhibition with an IC50 of 5.28 μM. nih.gov
Another research effort focused on 1,2,4-oxadiazoles containing 1-ethyl-1H-pyrazolo[3,4-b]pyridines, which were identified as potent PDE4B inhibitors with pIC50 values ranging from 7.8 to 9.4. nih.gov
Carbonic Anhydrase Inhibition
A series of substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective inhibitors of Carbonic Anhydrase (CA), with potential applications in cancer therapy. unipi.itnih.gov An expanded set of diversely substituted 1,2,4-oxadiazole-containing primary aromatic sulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XII. unipi.it The biochemical profiling indicated a significantly more potent inhibition of the cancer-related membrane-bound isoform hCA IX, with some compounds reaching the submicromolar range. unipi.it These compounds also showed potent inhibition of hCA XII, another cancer target. unipi.it
| Compound Class | Enzyme Target | Activity | Key Findings |
| 3,5-disubstituted-1,2,4-oxadiazoles | Phosphodiesterase 4B2 | Inhibitor | The 3-cyclopentyloxy-4-methoxyphenyl group and a cyclic heteroatom ring are important for activity. Compound 20a had an IC50 of 5.28 μM. nih.gov |
| 1,2,4-oxadiazole-arylsulfonamides | Carbonic Anhydrase | Inhibitor | Showed potent and selective inhibition of cancer-related isoforms hCA IX and hCA XII. unipi.it |
Agricultural Applications of 1,2,4-Oxadiazole Derivatives
In addition to their medicinal applications, 1,2,4-oxadiazole derivatives have emerged as a promising scaffold in the field of agrochemistry. Research has demonstrated their potential as effective fungicides and nematicides.
A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized for the joint control of fungi and nematodes. nih.gov Bioassays revealed that compound F15 exhibited excellent antifungal activity against Sclerotinia sclerotiorum in vitro, with an EC50 value of 2.9 μg/mL, which is comparable to the commercial fungicides thifluzamide and fluopyram. nih.gov Further investigation showed that F15 also demonstrated excellent curative and protective activity against S. sclerotiorum-infected cole in vivo. nih.gov The proposed mechanism of action for F15 is the inhibition of succinate dehydrogenase (SDH), with an IC50 of 12.5 μg/mL. nih.gov
In the same study, compound F11 showed excellent nematicidal activity against Meloidogyne incognita, with a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, which was higher than that of the commercial nematicide tioxazafen. nih.gov
Another study focused on 1,2,4-oxadiazole-5-carboxylic acid derivatives as safe seed treatment nematicides. nih.gov Compound f1 from this series demonstrated excellent nematicidal activity against Aphelenchoides besseyi, with an LC50 value of 19.0 μg/mL at 48 hours, significantly outperforming tioxazafen (LC50 = 149 μg/mL) and fosthiazate (B52061) (LC50 > 300 μg/mL). nih.gov Importantly, compound f1 was also found to be safe for rice seeds, indicating its potential as a seed treatment. nih.gov The mechanism of action for f1 involves inhibiting the population and behavior of A. besseyi, damaging the nematode cuticle, and inhibiting acetylcholinesterase. nih.gov
| Compound ID | Application | Target Organism | Activity |
| F15 | Fungicide | Sclerotinia sclerotiorum | EC50 = 2.9 μg/mL (in vitro). nih.gov |
| F11 | Nematicide | Meloidogyne incognita | 93.2% mortality at 200 μg/mL. nih.gov |
| f1 | Nematicide | Aphelenchoides besseyi | LC50 = 19.0 μg/mL at 48h. nih.gov |
Computational and Mechanistic Studies
Quantum Chemical Calculations on the 1,2,4-Oxadiazole (B8745197) Ring System
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of the 1,2,4-oxadiazole nucleus.
A key characteristic of the 1,2,4-oxadiazole ring is its relatively low aromaticity compared to other five-membered heterocycles. researchgate.netchim.it This reduced aromatic character is attributed to the presence of the weak O-N(2) bond, which is susceptible to cleavage, and the significant polarization of the ring. researchgate.netchim.it This inherent feature explains the tendency of 1,2,4-oxadiazoles to undergo various thermal and photochemical rearrangements into more stable heterocyclic systems. researchgate.netchim.itosi.lv
Calculations have mapped the electron distribution and molecular orbital energies, revealing the reactivity patterns of the ring. The N(3) atom generally exhibits nucleophilic character, while the C(3) and C(5) carbon atoms are electrophilic sites, susceptible to nucleophilic attack. chim.it The N(2) atom, due to the polarized O-N bond, is also an electrophilic center, particularly for intramolecular nucleophilic attacks that initiate rearrangements. chim.it
DFT and time-dependent DFT (TD-DFT) calculations have also been used to study the excited states of 1,2,4-oxadiazole derivatives. These studies help to understand and predict the outcomes of photoinduced rearrangements, which can proceed through different competitive pathways such as ring contraction-ring expansion (RCRE) or internal-cyclization isomerization (ICI). nih.gov The calculations can model the energy profiles of these reaction pathways, including the structures of intermediates and transition states, providing a rationale for the observed product selectivity. nih.gov
Table 1: Calculated Properties of the 1,2,4-Oxadiazole Ring
| Property | Computational Finding | Implication |
|---|---|---|
| Aromaticity | Low aromaticity index compared to other heterocycles. researchgate.net | High tendency to undergo ring-opening and rearrangement reactions. chim.it |
| Bonding | Weak, easily cleavable O-N(2) bond. researchgate.netosi.lv | Key site for thermal, photochemical, and reductive cleavage. |
| Reactivity Sites | Nucleophilic N(3); Electrophilic C(3), C(5), and N(2). chim.it | Dictates regioselectivity in substitution and rearrangement reactions. |
| Excited States | Involvement of neutral singlet excited states in photoexcitation. nih.gov | Explains pathways of competitive photochemical rearrangements. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of 1,2,4-oxadiazole derivatives to biological targets, thereby elucidating their mechanism of action at a molecular level.
These techniques have been widely applied to various derivatives of the 1,2,4-oxadiazole scaffold to explore their potential as therapeutic agents. For instance, docking studies on 1,2,4-oxadiazole-based compounds have identified potential inhibitors for a range of targets, including Epidermal Growth Factor Receptor (EGFR) for cancer therapy, caspase-3 for apoptosis induction, and enzymes from pathogens like Leishmania infantum. mdpi.comnih.govmdpi.com
Docking simulations predict the preferred binding pose of a ligand within the active site of a protein and estimate its binding affinity. These studies consistently show that the 1,2,4-oxadiazole ring and its substituents engage in specific non-covalent interactions with amino acid residues. Common interactions include:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxadiazole ring frequently act as hydrogen bond acceptors, interacting with donor residues like glycine (B1666218) and cysteine in the target's active site. mdpi.com
Hydrophobic Interactions: Aryl or alkyl substituents on the oxadiazole ring often form hydrophobic or van der Waals interactions with nonpolar residues, contributing significantly to binding affinity.
Table 2: Examples of Molecular Docking and Dynamics Studies on 1,2,4-Oxadiazole Derivatives
| Target Protein | Therapeutic Area | Key Interactions Observed | Simulation Type | Reference |
|---|---|---|---|---|
| EGFR | Anticancer | Hydrogen bonds, hydrophobic interactions with key active site residues. | Docking & MD Simulation | nih.govresearchgate.net |
| Caspase-3 | Anticancer | Hydrogen bonding between oxadiazole N/O atoms and Gly238, Cys285 residues. | Docking | mdpi.com |
| ***L. infantum* CYP51** | Antileishmanial | Strong affinity indicated by interactions with the enzyme's active site. | Docking & MD Simulation | mdpi.com |
| Sortase A | Antibacterial | Identification of binding poses and key interactions for enzyme inhibition. | Docking | nih.gov |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazoles, 2D and 3D-QSAR studies have been crucial for understanding the structural requirements for activity and for designing new, more potent analogues. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. conicet.gov.arresearchgate.net
Steric Fields: These maps indicate where bulky substituents would enhance or diminish activity.
Electrostatic Fields: These maps show where positive or negative electrostatic potential is preferred, guiding the placement of electron-donating or electron-withdrawing groups.
QSAR studies on 1,2,4-oxadiazole derivatives have yielded predictive models for various biological activities, including anticancer and antibacterial effects. conicet.gov.arresearchgate.net For example, a 3D-QSAR analysis of 102 oxadiazole antibacterials successfully defined the favored and disfavored steric and electrostatic regions for substitution, providing a clear roadmap for optimization. conicet.gov.ar Similarly, QSAR models for caspase-3 activators revealed that properties like ionization potential, dipole moment, and polar surface area positively contribute to biological activity. mdpi.com These models are statistically validated to ensure their predictive power for new, untested compounds. mdpi.comnih.gov
Predictive analytics based on these models allows for the virtual screening of large compound libraries and the in silico design of novel derivatives with potentially improved activity, reducing the need for extensive and costly experimental synthesis and testing. researchgate.net
Investigation of Reaction Mechanisms in 1,2,4-Oxadiazole Synthesis
Understanding the reaction mechanisms for the synthesis of the 1,2,4-oxadiazole ring is essential for optimizing reaction conditions, improving yields, and controlling regioselectivity. The two primary synthetic routes have been the subject of mechanistic investigation:
Cyclization of Acylated Amidoximes: This is the most widely applied method, involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (like an acyl chloride or anhydride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration. chim.itresearchgate.netnih.gov Mechanistic studies, sometimes supported by kinetic data, have elucidated the steps of this process. The reaction is often catalyzed by a base, which facilitates the final cyclization-dehydration step. researchgate.net The rate of the process has been shown to depend on the nature of the substituents on the reactants. researchgate.net
1,3-Dipolar Cycloaddition: This route involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov Theoretical studies have confirmed that this reaction typically proceeds through a concerted mechanism without a diradical intermediate. nih.gov The reactivity and regioselectivity are governed by frontier molecular orbital (FMO) theory. However, this method can be limited by the self-dimerization of the nitrile oxide. nih.gov Computational studies on model systems, like the reaction between N₂O and acetylene, have provided deep insights into the dynamics and mode specificity of 1,3-dipolar cycloadditions. nih.gov
Beyond these primary routes, mechanisms for other synthetic transformations have also been explored. This includes oxidative cyclization methods, where an iminoxy radical is generated, which then undergoes intramolecular cyclization. rsc.org Furthermore, the mechanisms of various rearrangements that the 1,2,4-oxadiazole ring can undergo, such as the Boulton-Katritzky Rearrangement (BKR), have been extensively studied. chim.itosi.lvidexlab.com These rearrangements involve an intramolecular nucleophilic attack on the N(2) position, followed by cleavage of the O-N bond and subsequent recyclization to form a new heterocyclic system. chim.it
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Diversified 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles has traditionally relied on the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. mdpi.comchim.itresearchgate.net However, current research is pushing the boundaries to develop more efficient, sustainable, and versatile methods that allow for greater molecular diversity.
A significant area of development is the use of novel catalytic systems. For instance, metal-free catalysts like graphene oxide have been employed for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, offering a greener alternative to traditional methods. nih.gov Other approaches include the use of PTSA-ZnCl2 as a mild and efficient catalyst for reactions between amidoximes and organic nitriles. organic-chemistry.org Researchers are also exploring microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, with methodologies using silica (B1680970) gel as a solid support showing promise for a fast and efficient construction of the 1,2,4-oxadiazole (B8745197) ring. nih.gov
Furthermore, one-pot synthetic procedures are gaining traction for their efficiency and simplicity. mdpi.comnih.gov For example, a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org These advancements are crucial for creating large libraries of diversified 1,2,4-oxadiazole derivatives for high-throughput screening.
Comparison of Modern Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Graphene Oxide (GO) Catalysis | Metal-free, one-pot synthesis from nitriles and aldehydes. | Environmentally friendly, dual catalytic activity. | nih.gov |
| Microwave-Assisted Synthesis (Silica Support) | Rapid, solid-supported cyclization. | Reduced reaction times, high efficiency. | nih.gov |
| Superbase Medium (NaOH/DMSO) | One-pot synthesis from amidoximes and esters at room temperature. | Simple purification, mild conditions. | mdpi.com |
| PTSA-ZnCl2 Catalysis | Mild catalytic system for reacting amidoximes and nitriles. | Efficient and mild reaction conditions. | organic-chemistry.org |
Exploration of Ethyl 1,2,4-Oxadiazole-3-carboxylate as a Building Block in Complex Molecular Architectures
This compound is an ideal starting point for the synthesis of more elaborate molecules due to its reactive ester group and stable heterocyclic core. Its utility as a bioisostere for esters and amides makes it particularly valuable in medicinal chemistry for enhancing the pharmacokinetic profiles of drug candidates. mdpi.comijpronline.com
Future research will likely focus on using this building block to construct hybrid molecules that combine the 1,2,4-oxadiazole core with other pharmacologically active scaffolds. For example, derivatives linking 1,2,4-oxadiazoles with quinazoline-4-one or benzimidazole (B57391) moieties have been synthesized and shown to possess significant antiproliferative activities. nih.govfrontiersin.org The ester functionality of this compound can be readily converted into amides, hydrazides, or other functional groups, providing a gateway to a vast chemical space.
The Bignelli and Hantzsch reactions, classic multicomponent reactions, could be adapted to incorporate this compound or its derivatives to rapidly generate complex heterocyclic systems. Furthermore, its use in the synthesis of macrocycles and peptidomimetics is an underexplored area with significant potential.
Advanced Pharmacological Profiling and Target Identification for 1,2,4-Oxadiazole Derivatives
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties. mdpi.comresearchgate.netrsc.org The future of pharmacological profiling lies in moving beyond simple in vitro assays to more complex biological systems and target deconvolution strategies.
Advanced techniques such as chemoproteomics, phenotypic screening, and high-content imaging will be instrumental in identifying the specific molecular targets and pathways modulated by 1,2,4-oxadiazole derivatives. For instance, some derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), which are relevant targets for Alzheimer's disease. rsc.orgnih.gov Others have shown potential as inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis. nih.gov
Selected Pharmacological Activities and Targets of 1,2,4-Oxadiazole Derivatives
| Pharmacological Activity | Molecular Target(s) | Therapeutic Potential | Reference |
|---|---|---|---|
| Anticancer | EGFR, BRAFV600E, Carbonic Anhydrases | Lung, Breast, Colon Cancer | nih.govfrontiersin.org |
| Anti-Alzheimer's | AChE, BuChE, MAO-B | Neurodegenerative Disorders | rsc.orgnih.gov |
| Anti-tubercular | EthR | Tuberculosis | nih.gov |
| Antiparasitic | Not fully elucidated | Trypanosomiasis, Leishmaniasis | nih.gov |
Future studies will also focus on developing multi-target ligands, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. frontiersin.orgrsc.org The rigid 1,2,4-oxadiazole scaffold is well-suited for designing molecules that can simultaneously interact with multiple biological targets.
Integration of Artificial Intelligence and Machine Learning in 1,2,4-Oxadiazole Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 1,2,4-oxadiazole scaffold. crimsonpublishers.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates.
Generative models, a subset of AI, can design novel 1,2,4-oxadiazole derivatives with desired properties in silico. These models learn from existing chemical data to generate new molecular structures that are likely to be active against a specific biological target. This approach can significantly reduce the time and cost associated with traditional drug discovery.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the therapeutic potential of new 1,2,4-oxadiazole derivatives. nsf.gov By correlating the structural features of molecules with their biological activity, QSAR models can guide the synthesis of more potent and selective compounds. As more data on the biological activities of 1,2,4-oxadiazoles become available, the predictive power of these models will continue to improve, paving the way for a new era of rational drug design.
Q & A
Q. What are the standard synthetic routes for Ethyl 1,2,4-oxadiazole-3-carboxylate, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via cyclocondensation of hydroxylamine derivatives with activated esters. A representative protocol involves:
Step 1 : Reacting a substituted amidoxime with ethyl chlorooxoacetate under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0°C.
Step 2 : Heating the mixture to 60–80°C for 12–16 hours to facilitate cyclization.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) yields the product with >95% purity .
Yield Optimization : Use stoichiometric excess of amidoxime (1.2 eq.) and monitor reaction progress via TLC. Post-reaction quenching with ice-water followed by extraction with ethyl acetate minimizes byproducts.
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
- First Aid :
- Skin Contact : Wash immediately with soap and water for 15 minutes.
- Eye Exposure : Irrigate with saline solution for 20 minutes.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
- NMR : Confirm structure via ¹H NMR (δ 1.35 ppm for ethyl CH3, δ 4.40 ppm for CH2, δ 8.20 ppm for oxadiazole protons) .
- Mass Spectrometry : ESI-MS m/z [M+H]+ expected at 157.1 .
Advanced Research Questions
Q. How can discrepancies in physicochemical data (e.g., solubility, stability) be resolved?
Methodological Answer: Available SDS often lack data (e.g., melting point, logP) . Researchers should:
- Experimental Determination :
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- LogP : Measure via shake-flask method (octanol/water partition) .
- Computational Prediction : Apply QSAR models (e.g., MarvinSketch) to estimate properties like water solubility .
Q. What strategies enhance the stability of this compound under varying conditions?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials and assess photodegradation under UV light (λ = 365 nm) for 48 hours .
- Decomposition Pathways : Identify byproducts (e.g., carboxylic acids) via LC-MS and adjust storage conditions accordingly .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial enoyl-ACP reductase).
- DFT Calculations : Optimize substituent effects on electron density (e.g., introducing electron-withdrawing groups at position 5) .
- ADMET Prediction : Employ SwissADME to predict absorption and toxicity of novel derivatives .
Q. What mechanistic insights explain contradictory reactivity in cyclization reactions?
Methodological Answer: Divergent outcomes (e.g., oxadiazole vs. triazole formation) arise from:
- Reagent Addition Sequence : Adding hydroxylamine before acyl chloride favors oxadiazole; reverse order promotes triazole .
- Kinetic vs. Thermodynamic Control : Monitor intermediate stability via ¹³C NMR to identify dominant pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
